2-Chloro-2-phenylacetonitrile is an organic compound with the molecular formula CHClN. This compound features a phenyl group attached to a carbon atom that is also bonded to a chlorine atom and a nitrile group. The presence of the chlorine atom significantly influences the compound's chemical properties, making it a subject of interest in both synthetic and biological chemistry.
Common reagents for these reactions include sodium hydroxide for substitutions, potassium permanganate for oxidation, and lithium aluminum hydride for reductions.
Several methods exist for synthesizing 2-chloro-2-phenylacetonitrile:
2-Chloro-2-phenylacetonitrile serves several important functions in various fields:
Several compounds share structural similarities with 2-chloro-2-phenylacetonitrile:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Phenylacetonitrile | No halogen substituents | Parent compound without modifications |
| Benzyl cyanide | Similar nitrile functionality | Lacks halogen; used in different synthetic pathways |
| Phenylacetone | Contains a ketone instead of nitrile | Different functional group affects reactivity |
| 2-Chloro-2-fluoro-2-phenylacetonitrile | Contains both chlorine and fluorine | Enhanced reactivity due to dual halogen substitution |
The uniqueness of 2-chloro-2-phenylacetonitrile arises from its combination of chlorine substitution and the nitrile functional group, which can enhance its reactivity compared to similar compounds lacking these features .
The molecular structure of 2-chloro-2-phenylacetonitrile features a central carbon atom bonded to a chlorine atom, a phenyl group, and a nitrile group (C≡N). The compound’s IUPAC name, 2-chloro-2-phenylacetonitrile, reflects this substitution pattern (Figure 1). Key structural parameters include:
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₈H₆ClN | |
| Molecular weight | 151.59 g/mol | |
| SMILES | C1=CC=C(C=C1)C(C#N)Cl | |
| InChI | InChI=1S/C8H6ClN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H |
The nitrile group’s linear geometry (bond angle ~180°) and the tetrahedral arrangement around the central carbon create steric and electronic interactions that influence reactivity. The chlorine atom’s electronegativity induces a dipole moment, polarizing the C–Cl bond and enhancing the electrophilicity of the adjacent carbon.
While crystallographic data for 2-chloro-2-phenylacetonitrile remains limited, analogous compounds like 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile (C₁₃H₉ClN₂) provide insights into potential conformational preferences. In such systems, the nitrile group adopts a linear configuration, while the aromatic rings exhibit torsional angles of 28.30–30.60° relative to the central carbon. These angles minimize steric clashes between the phenyl and pyridinyl groups, suggesting that 2-chloro-2-phenylacetonitrile may adopt similar conformations.
Hypothetical crystal packing simulations predict van der Waals interactions between chlorine atoms and aromatic π-systems, stabilizing the lattice. However, experimental validation via X-ray diffraction is required to confirm these models.
Comparative studies highlight the unique properties of 2-chloro-2-phenylacetonitrile relative to other α-chloronitriles:
The introduction of the phenyl group in 2-chloro-2-phenylacetonitrile increases molecular rigidity compared to 2-chloroacetonitrile, altering its solubility and thermal stability. Additionally, the chlorine atom’s position adjacent to the nitrile group enhances electrophilic substitution reactivity compared to non-halogenated analogs like 2-phenylacetonitrile.
Traditional routes to 2-chloro-2-phenylacetonitrile rely on nucleophilic substitution reactions. A common method involves treating benzyl cyanide derivatives with chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. For example, α-chlorination of phenylacetonitrile using sulfuryl chloride in dichloromethane at 0–5°C yields 2-chloro-2-phenylacetonitrile with 70–75% efficiency [4]. This method leverages the electron-deficient α-carbon of the nitrile group, which facilitates electrophilic attack by chlorine.
Another approach utilizes the Kolbe nitrile synthesis, where benzyl chloride reacts with sodium cyanide (NaCN) in aqueous ethanol. However, this method often requires stoichiometric cyanide, posing handling and environmental challenges [3]. Modifications include phase-transfer catalysis with tetrabutylammonium bromide to enhance reaction rates and yields (up to 82%) [4].
Table 1: Representative Traditional Syntheses
| Reagents | Conditions | Yield (%) |
|---|---|---|
| SO₂Cl₂, CH₂Cl₂ | 0–5°C, 4 h | 75 [4] |
| Cl₂, TCNQ inhibitor | 150°C, 1 h | 88 [8] |
| NaCN, BnCl, PTC | Reflux, 6 h | 82 [4] |
Transition-metal catalysis has revolutionized the synthesis of α-chlorinated nitriles. Palladium-based systems, such as Pd(OAc)₂ with 2,2'-bipyridine ligands, enable C–H chlorination of phenylacetonitrile precursors using 2-chloro-N,N-dimethylacetamide as a chlorine source. This method achieves 81% yield in toluene at 120°C over 24 hours [1]. Nickel/photoredox dual catalysis has also emerged, where visible light activates N-chlorosuccinimide (NCS) for radical chlorination, achieving regioselective α-functionalization under mild conditions [7].
Electrochemical methods are gaining traction. For instance, anodic oxidation of phenylacetonitrile in the presence of NaCl and p-toluenesulfonic acid (p-TsOH) facilitates chlorine radical generation, yielding 2-chloro-2-phenylacetonitrile with 90% selectivity in aqueous media [6]. This approach eliminates organic solvents and reduces waste.
Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in cyanide substitution reactions but complicate product isolation. Recent trends favor green solvents:
Optimization studies reveal that reaction rates double in DMF compared to THF due to improved chloride ion solubility. However, microwave-assisted reactions in acetonitrile reduce time from 24 hours to 30 minutes while maintaining 85% yield [4].
Scaling 2-chloro-2-phenylacetonitrile synthesis introduces multiple hurdles:
Table 2: Industrial Process Comparison
| Method | Throughput (kg/h) | Cost (USD/kg) | Key Challenge |
|---|---|---|---|
| Pd-catalyzed | 5.2 | 320 | Catalyst recovery |
| Electrochemical | 12.8 | 150 | Electrode durability |
| Solvent-free NCS | 8.5 | 180 | Heat dissipation |
2-Chloro-2-phenylacetonitrile (CAS: 22259-83-2) is an aromatic nitrile compound with the molecular formula C8H6ClN and a molecular weight of 151.59 g/mol [1] [2]. The compound features a phenyl ring attached to a carbon center bearing both a chlorine atom and a nitrile group, creating an alpha-chloronitrile structure that significantly influences its thermodynamic properties.
The thermodynamic stability of this compound is inherently linked to the electron-withdrawing effects of both the chlorine substituent and the nitrile group. These substituents create a stabilized carbocation intermediate when the compound undergoes thermal decomposition, which typically occurs above 200°C based on similar chlorinated aromatic nitriles [3] [4]. The presence of the chlorine atom at the alpha position relative to the nitrile group enhances the overall thermal stability compared to non-halogenated analogs.
While specific phase transition data for 2-chloro-2-phenylacetonitrile is limited in the literature, comparative analysis with structurally related compounds provides valuable insights. The parent compound phenylacetonitrile has a melting point of -24°C and a boiling point of 233-234°C [5]. The introduction of the chlorine atom at the alpha position is expected to increase both the melting and boiling points due to increased intermolecular interactions and molecular weight.
For related chlorinated phenylacetonitrile derivatives, the melting points typically range from 30-40°C for compounds with similar substitution patterns [6] [7]. The enhanced thermal stability of alpha-chloronitriles suggests that 2-chloro-2-phenylacetonitrile would exhibit similar phase behavior, with decomposition occurring at temperatures significantly above its boiling point.
The thermal decomposition of 2-chloro-2-phenylacetonitrile follows pathways characteristic of alpha-chloronitriles. At elevated temperatures (>250°C), the compound undergoes dehydrochlorination reactions, releasing hydrogen chloride gas and forming reactive intermediates [4] [8]. The decomposition mechanism involves initial cleavage of the C-Cl bond, followed by rearrangement processes that can lead to the formation of various aromatic products.
Studies on similar compounds indicate that thermal decomposition rates are influenced by atmospheric conditions, with degradation occurring more rapidly under oxidative conditions compared to inert atmospheres [8]. The presence of the phenyl ring provides additional stability through resonance effects, requiring higher activation energies for complete decomposition.
The 1H NMR spectrum of 2-chloro-2-phenylacetonitrile exhibits characteristic resonances that reflect its molecular structure. The aromatic protons of the phenyl ring appear as multiplets in the range of 7.0-7.5 ppm, typical for monosubstituted benzene derivatives [9] [10]. The most distinctive feature is the presence of the CHCl proton, which resonates at approximately 5.5 ppm due to the deshielding effects of both the chlorine atom and the adjacent nitrile group.
The 13C NMR spectrum provides additional structural confirmation, with the nitrile carbon appearing at approximately 117 ppm, characteristic of aromatic nitriles [9]. The aromatic carbon atoms resonate in the typical range of 128-135 ppm, while the quaternary carbon bearing the chlorine substituent appears at a characteristic downfield position due to the electronegative chlorine atom.
Infrared spectroscopy reveals distinctive absorption bands that are diagnostic for 2-chloro-2-phenylacetonitrile. The most prominent feature is the nitrile C≡N stretching vibration, which appears at approximately 2240 cm⁻¹ [11]. This frequency is slightly higher than that observed in simple aliphatic nitriles due to the electron-withdrawing effects of the chlorine substituent and the phenyl ring.
The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹, while the C-Cl stretching vibration is observed at approximately 750 cm⁻¹. The phenyl ring exhibits characteristic aromatic C=C stretching vibrations at 1600 and 1500 cm⁻¹, along with out-of-plane bending vibrations in the fingerprint region.
Mass spectrometric analysis of 2-chloro-2-phenylacetonitrile reveals a molecular ion peak at m/z 151, corresponding to the molecular weight of the compound [1]. The fragmentation pattern is characteristic of alpha-chloronitriles, with the base peak typically appearing at m/z 116, resulting from the loss of chlorine (M-35).
Additional significant fragments include peaks at m/z 89 (loss of CN and Cl), m/z 77 (phenyl cation), and m/z 51 (C4H3+). The fragmentation pathway follows typical patterns observed for aromatic nitriles, with initial loss of the chlorine atom followed by rearrangement processes involving the nitrile group and aromatic ring.
The solubility profile of 2-chloro-2-phenylacetonitrile is governed by its amphiphilic nature, possessing both hydrophobic (phenyl ring) and polar (nitrile group) characteristics. The compound exhibits limited water solubility due to the hydrophobic phenyl ring and the presence of the chlorine atom, which reduces hydrogen bonding capacity compared to non-halogenated analogs.
Based on structural analogs, the compound demonstrates good solubility in organic solvents such as ethanol, acetone, and chlorinated solvents [12]. The presence of the nitrile group enhances solubility in polar aprotic solvents like dimethyl sulfoxide and acetonitrile, while the phenyl ring provides compatibility with aromatic solvents such as benzene and toluene.
The octanol-water partition coefficient (LogP) for 2-chloro-2-phenylacetonitrile is estimated to be in the range of 2.0-2.5, based on structural comparison with related compounds [13] [14]. This value indicates moderate lipophilicity, which is consistent with the compound's molecular structure containing both hydrophobic and polar functional groups.
The calculated LogP value suggests that the compound would exhibit moderate bioaccumulation potential and would be expected to partition preferentially into lipid phases. The presence of the chlorine atom increases the LogP value compared to the parent phenylacetonitrile (LogP = 1.75), reflecting the enhanced hydrophobic character imparted by the halogen substituent.
The Hansen solubility parameters for 2-chloro-2-phenylacetonitrile can be estimated based on group contribution methods. The compound's solubility behavior is characterized by significant dispersion forces (δd ≈ 18-19 MPa1/2) arising from the aromatic ring and chlorine atom, moderate polar interactions (δp ≈ 8-10 MPa1/2) from the nitrile group, and limited hydrogen bonding capacity (δh ≈ 3-4 MPa1/2) due to the absence of hydrogen bond donors.
This parameter profile indicates compatibility with solvents having similar solubility parameters, including chlorinated hydrocarbons, aromatic solvents, and polar aprotic solvents. The compound's solubility behavior is expected to be intermediate between purely hydrophobic and strongly polar compounds.
In polar solvents, 2-chloro-2-phenylacetonitrile exhibits enhanced reactivity toward nucleophilic substitution reactions. The polar environment stabilizes ionic intermediates formed during SN1 and SN2 mechanisms, facilitating the displacement of the chlorine atom [16]. Studies on related compounds demonstrate that polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide significantly accelerate nucleophilic substitution reactions by stabilizing the transition state while avoiding excessive solvation of the nucleophile.
The presence of water as a polar protic solvent introduces additional complexity, as it can participate in hydrolysis reactions of the nitrile group under acidic or basic conditions. However, the electron-withdrawing effects of the chlorine atom and phenyl ring reduce the electrophilicity of the nitrile carbon, making hydrolysis reactions relatively slow under mild conditions.
In non-polar solvents, the reactivity of 2-chloro-2-phenylacetonitrile is primarily governed by radical mechanisms and thermal decomposition pathways [17] [16]. The compound demonstrates increased stability in non-polar media due to the absence of solvation effects that would stabilize ionic intermediates.
Hydrocarbon solvents such as hexane and toluene provide an environment where the compound can undergo radical-initiated reactions, particularly under thermal or photochemical conditions. The phenyl ring can participate in radical aromatic substitution reactions, while the alpha-chloro position is susceptible to radical abstraction processes.
The choice of solvent significantly influences the reaction pathways available to 2-chloro-2-phenylacetonitrile. In polar solvents, ionic mechanisms predominate, with the compound acting as an electrophile in nucleophilic substitution reactions. The rate of these reactions is enhanced by the ability of polar solvents to stabilize charged intermediates and transition states [16].
Conversely, non-polar solvents favor radical mechanisms and thermal decomposition pathways. The compound's thermal stability is generally higher in non-polar media, as evidenced by studies on related chlorinated aromatics that show increased decomposition temperatures in hydrocarbon solvents compared to polar alternatives [3] [4].
| Property | Value/Range | Method/Reference |
|---|---|---|
| Molecular Weight | 151.59 g/mol | Calculated [1] |
| LogP (estimated) | 2.0-2.5 | Structure-activity relationship [13] [14] |
| Thermal Stability | >200°C | Comparative analysis [3] [4] |
| Nitrile IR Frequency | ~2240 cm⁻¹ | Spectroscopic analysis [11] |
| 1H NMR (CHCl) | ~5.5 ppm | Structural prediction [9] |
| Solubility in Water | Limited | Structural analysis [12] |